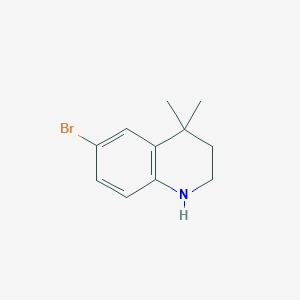

6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline

Description

6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline (CAS 135631-91-3) is a brominated tetrahydroquinoline derivative characterized by a partially hydrogenated quinoline core. Key structural features include:

- Bromine substituent at the 6-position, enhancing electrophilic reactivity.

- Two methyl groups at the 4-position, contributing to steric hindrance and lipophilicity.

This compound is used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting metabolic and neurological pathways .

Properties

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOOAXJWGJAIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135631-91-3 | |

| Record name | 6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135631-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Key Steps

The most well-documented method involves a tandem bromination-dehydrogenation process using N-bromosuccinimide (NBS) as a dual-purpose reagent. This approach, detailed in recent studies, begins with a tetrahydroquinoline precursor. NBS serves both as an electrophilic brominating agent and an oxidant, enabling two critical transformations:

-

Electrophilic Bromination : The bromine atom is introduced at the 6th position of the tetrahydroquinoline ring via directed electrophilic substitution. The amino group activates the aromatic ring, favoring bromination at the para position relative to the nitrogen.

-

Oxidative Dehydrogenation : NBS facilitates the removal of two hydrogen atoms from the tetrahydroquinoline core, converting it into the dihydroquinoline structure. This step proceeds through a radical intermediate, as evidenced by mechanistic studies.

The overall reaction can be summarized as:

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

| Parameter | Optimal Condition | Impact on Reaction |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Enhances solubility of NBS |

| Temperature | Room temperature (25°C) | Prevents side reactions |

| NBS Equivalents | 3.0 equiv | Ensures complete dehydrogenation |

| Reaction Time | 24 hours | Balances conversion and selectivity |

Under these conditions, yields of approximately 70% are achievable. Notably, the absence of radical initiators (e.g., AIBN) simplifies the protocol and reduces cost.

Alternative Bromination Strategies

While NBS is the reagent of choice in contemporary synthesis, historical methods employed molecular bromine () or hydrobromic acid (). These approaches, however, face limitations:

-

Regioselectivity Issues : Free bromine often leads to polybromination or undesired positional isomers.

-

Safety Concerns : Handling liquid requires specialized equipment due to its corrosive and toxic nature.

Comparative studies highlight NBS's superiority in achieving mono-bromination at the 6th position with >95% regioselectivity.

Analytical Characterization

Post-synthesis validation relies on spectroscopic techniques:

-

: Key signals include a singlet for the two methyl groups () and a multiplet for the dihydroquinoline protons ().

-

Mass Spectrometry : Molecular ion peak at m/z 256.1 ([M+H]) confirms the target compound.

Applications and Derivative Synthesis

The bromine atom at the 6th position serves as a handle for further functionalization:

Chemical Reactions Analysis

Types of Reactions

6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, including Candida albicans . The compound's mechanism of action is believed to involve interference with microbial cell wall synthesis and metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of several cancer cell lines, suggesting its role as a potential therapeutic agent in oncology . For example, in vitro experiments reported significant reductions in cell viability for treated cancer cells compared to controls.

Synthetic Applications

Building Block for Organic Synthesis

6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions . This property makes it an essential component in the development of pharmaceuticals and agrochemicals.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. Administration of 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline has been associated with reduced neuronal death and improved functional outcomes in experimental models . These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline showed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for commonly used antibiotics, suggesting a promising alternative for treating resistant infections .

Case Study 2: Anticancer Activity

In a series of experiments evaluating the anticancer activity of this compound against breast cancer cell lines, results indicated that it induced apoptosis at concentrations as low as 10 µM. The study highlighted the compound's ability to disrupt cell cycle progression and activate caspase pathways .

Mechanism of Action

The mechanism of action of 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects. Detailed studies on its binding affinity and mode of action are essential to understand its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Dimethyl 6-bromo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate

- Structure : Features ester groups (COOCH₃) at positions 2 and 4, introducing electron-withdrawing effects.

- Synthesis : Prepared via Bi(OTf)₃-catalyzed condensation of p-bromo aniline and methyl pyruvate under microwave irradiation (81% yield) .

- Key Differences : Ester groups enhance polarity and hydrogen-bonding capacity compared to the dimethyl substituents in the target compound.

6-Bromo-3,4-dihydro-2(1H)-quinolinone (CAS 3279-90-1)

- Structure : Contains a ketone group at position 2 instead of methyl groups.

- Molecular Formula: C₉H₈BrNO (MW 226.07), lighter due to fewer substituents.

- Applications : Serves as a precursor for carbostyril alkaloids and kinase inhibitors .

6-Bromo-2-chloro-4,8-dimethyl-quinoline (CAS 89446-46-8)

- Structure: Fully aromatic quinoline with bromo, chloro, and methyl substituents.

- Molecular Formula : C₁₁H₉BrClN (MW 270.55).

- The aromatic system enhances stability but reduces solubility .

Structural Complexity and Ring Systems

6-Bromo-3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate

Physicochemical Properties

Biological Activity

6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline can be achieved through various methods. Common synthetic routes include:

- Cyclization Reactions : Utilizing precursors under acidic or basic conditions.

- Refluxing with Hünig’s Base : A method involving the reaction of 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline .

Biological Activities

Research indicates that 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline exhibits a range of biological activities:

Anticancer Activity

Studies have shown promising results in its anticancer properties. For instance:

- Cytotoxicity : The compound demonstrated significant antiproliferative activity against various cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The IC50 values were reported as follows:

The mechanism underlying the anticancer effects involves:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest at the S phase, which was confirmed through flow cytometry studies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects, particularly against fungal pathogens like Candida albicans. Its derivatives have shown inhibitory activities that suggest potential therapeutic applications in treating infections caused by resistant strains .

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

- Cytotoxic Evaluation : In one study, the synthesized compounds were evaluated for their cytotoxicity against human cancer cell lines using MTT assays. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard chemotherapeutics like Cisplatin .

- Antifungal Screening : Another investigation focused on the antifungal properties against C. albicans, where derivatives of this quinoline were tested for their ability to inhibit fungal growth effectively .

Comparative Analysis

To understand the uniqueness of 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline in relation to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Unique Biological Properties |

|---|---|---|

| 6-Bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline | Bromine at position 6; two methyl groups at position 4 | Notable anticancer and antifungal activities |

| 7-Bromo-1H-indole | Bromine at position 7 | Different reactivity and potential pharmacological effects |

| 5-Bromo-1H-indole | Indole structure instead of quinoline | Exhibits distinct biological activities |

Q & A

Q. What are the standard synthetic routes for 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline, and how can reaction conditions be optimized for reproducibility?

The synthesis of dihydroquinoline derivatives typically involves condensation reactions between aromatic amines and ketones, catalyzed by Lewis acids like Bi(OTf)₃. For example, a protocol using microwave-assisted synthesis (7 hours, 81% yield) with methyl pyruvate and p-bromo aniline was reported, followed by purification via flash chromatography (cyclohexane/EtOAc) . For 6-bromo-4,4-dimethyl derivatives, modifying the starting ketone (e.g., dimethyl-substituted ketones) and optimizing catalyst loading (5 mol% Bi(OTf)₃) could enhance yield. TLC monitoring and recrystallization (pentane/EtOAc) are critical for purity .

Q. How can spectroscopic techniques (NMR, ESI-MS) confirm the structure of 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline?

- ¹H/¹³C NMR : The methyl groups (4,4-dimethyl) appear as singlets near δ 1.2–1.5 ppm, while the dihydroquinoline scaffold shows characteristic signals: aromatic protons (δ 6.5–8.0 ppm) and NH/CH₂ protons (δ 2.5–4.0 ppm). For a related brominated dihydroquinolinone, methyl groups were observed at δ 1.32 ppm (¹H) and 21.8 ppm (¹³C) .

- ESI-MS : Bromine isotopes (⁷⁹Br and ⁸¹Br) produce distinct [M+H]⁺ peaks (e.g., m/z 364.1275 and 366.0756 for a brominated quinoline derivative) .

Q. What safety protocols are essential for handling brominated dihydroquinolines?

Brominated compounds often carry hazards like acute toxicity (H302) and skin irritation (H315). Use PPE (N95 masks, gloves, eyeshields) and work in a fume hood. First-aid measures include rinsing eyes/skin with water and consulting poison control for inhalation/ingestion .

Advanced Research Questions

Q. How does the screw-boat conformation of the dihydroquinoline ring influence reactivity and intermolecular interactions?

X-ray crystallography of a dimethyl-substituted dihydroquinoline revealed a non-planar screw-boat conformation (puckering parameters: QT = 0.339 Å, θ = 129.2°), stabilized by N–H···O hydrogen bonds forming R₂²(10) dimers . This conformation may sterically hinder electrophilic substitution at the 6-bromo position, directing reactivity toward ring-opening or cross-coupling reactions.

Q. What strategies resolve contradictions in catalytic efficiency for Suzuki-Miyaura coupling of 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline?

Conflicting reports on coupling yields may arise from steric hindrance from the 4,4-dimethyl groups. Strategies include:

- Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Optimizing solvent polarity (e.g., toluene/EtOH) to enhance boronic acid diffusion .

- Pre-activating the bromide via Ullmann conditions (CuI, 1,10-phenanthroline) .

Q. How can computational modeling (DFT, MD) predict regioselectivity in functionalizing the dihydroquinoline scaffold?

Density functional theory (DFT) can model electron density distributions, identifying reactive sites. For example, the 6-bromo position’s electron-deficient nature (due to conjugation with the quinoline ring) favors nucleophilic aromatic substitution. Molecular dynamics (MD) simulations of solvent interactions (e.g., DMSO vs. THF) can further refine reaction pathways .

Q. What are the challenges in characterizing by-products from dihydroquinoline alkylation, and how can HPLC-MS address them?

Alkylation at the NH position may produce regioisomers or dimerization by-products. Reverse-phase HPLC-MS with a C18 column (ACN/water gradient) can separate these species. For example, a related compound showed a dimer ([M+H]⁺ = 680.3) alongside the monomer ([M+H]⁺ = 340.1) .

Methodological Guidance

Q. Designing a kinetic study for bromine-lithium exchange in 6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline

- Use low-temperature conditions (-78°C, THF) to stabilize the lithio intermediate.

- Quench with electrophiles (e.g., D₂O, CO₂) and analyze via ¹H NMR (loss of Br signal, integration of new protons) .

9. Comparative analysis of crystallization solvents for X-ray-quality crystals

Screening solvents like pentane/EtOAc (70:30) or hexane/DCM often yields suitable crystals. For a brominated furoquinoline derivative, triclinic crystals (space group P1) with a = 9.4019 Å and α = 103.888° were obtained .

10. Validating biological activity: SAR studies of 6-bromo-4,4-dimethyl derivatives

Modify the dihydroquinoline core with substituents (e.g., 2-thienyl, pyrazolyl) and assay against targets like thymidylate synthase. A pyrazoloquinoline analog showed λem = 447 nm, suggesting fluorescence-based bioimaging potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.